
Sialic acid lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sialic acid lactone: is a derivative of sialic acids, which are a family of nine-carbon sugars commonly found at the terminal positions of glycan chains on glycoproteins and glycolipids. These compounds play crucial roles in various biological processes, including cell-cell interactions, immune responses, and pathogen recognition. Sialic acid lactones are formed through the intramolecular cyclization of sialic acids, resulting in the formation of a lactone ring structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sialic acid lactones can be synthesized through the intramolecular lactonization of sialic acids. This process typically involves the activation of the carboxyl group of sialic acid, followed by cyclization to form the lactone ring. Common methods include:
Chemical Activation: Using carboxyl group activators such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of catalysts like 1-hydroxybenzotriazole (HOBt).
Enzymatic Methods: Employing sialidases to cleave sialic acids from glycoproteins, followed by lactonization under controlled conditions.
Industrial Production Methods: Industrial production of sialic acid lactones is less common due to the complexity of the synthesis and the need for precise control over reaction conditions. advancements in biotechnological methods and enzymatic synthesis are paving the way for more efficient production processes .
Análisis De Reacciones Químicas
Types of Reactions: Sialic acid lactones undergo various chemical reactions, including:
Oxidation: Sialic acid lactones can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of sialic acid lactones can yield sialic acid derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the lactone ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and methylamine (MeNH₂) are employed in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Reduced sialic acid derivatives.
Substitution Products: Amide or ester derivatives.
Aplicaciones Científicas De Investigación
Sialic acid lactones have a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sialic acid lactones involves their interaction with specific molecular targets and pathways:
Molecular Targets: Sialic acid lactones primarily target sialic acid-binding proteins, such as lectins and selectins, which mediate cell-cell interactions and immune responses.
Pathways Involved: These compounds can modulate signaling pathways involved in immune responses, inflammation, and pathogen recognition by binding to their respective receptors.
Comparación Con Compuestos Similares
N-Acetylneuraminic Acid (Neu5Ac): The most common form of sialic acid, which can also form lactones under specific conditions.
N-Glycolylneuraminic Acid (Neu5Gc): Another sialic acid derivative with similar properties but differing in the presence of a glycolyl group.
3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid (KDN): A sialic acid analog with a hydroxyl group instead of an amino group at the C5 position.
Uniqueness: Sialic acid lactones are unique due to their lactone ring structure, which imparts distinct chemical and biological properties. This structural feature allows them to participate in specific reactions and interactions that are not possible with other sialic acid derivatives .
Propiedades
Número CAS |
116897-96-2 |
|---|---|
Fórmula molecular |
C18H25NO11 |
Peso molecular |
431.4 g/mol |
Nombre IUPAC |
[(2R)-2-[(1S,2S,5R,7S,8R)-8-acetamido-7-acetyloxy-5-methoxy-4-oxo-3,9-dioxabicyclo[3.3.1]nonan-2-yl]-2-acetyloxyethyl] acetate |
InChI |
InChI=1S/C18H25NO11/c1-8(20)19-14-12(27-10(3)22)6-18(25-5)17(24)29-15(16(14)30-18)13(28-11(4)23)7-26-9(2)21/h12-16H,6-7H2,1-5H3,(H,19,20)/t12-,13+,14+,15+,16-,18+/m0/s1 |
Clave InChI |
CWJDLYOTRDFZEG-DGPLXJDWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@]2(C(=O)O[C@@H]([C@H]1O2)[C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(CC2(C(=O)OC(C1O2)C(COC(=O)C)OC(=O)C)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


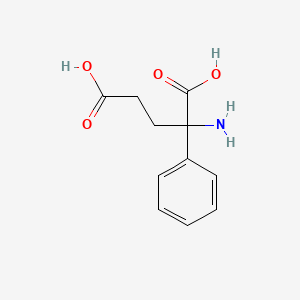
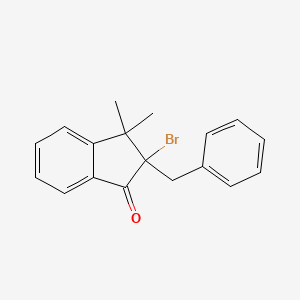
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
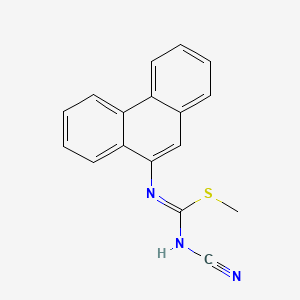
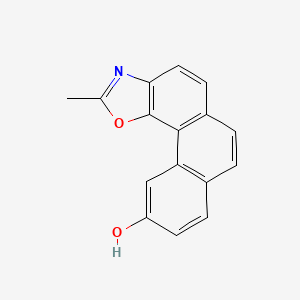
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)
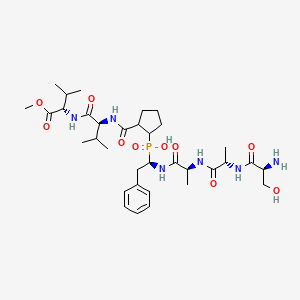
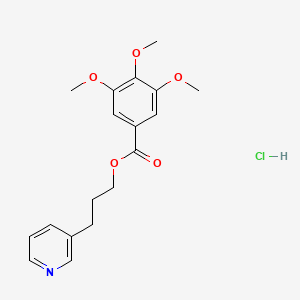
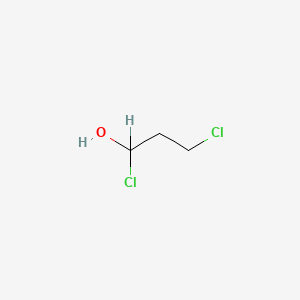
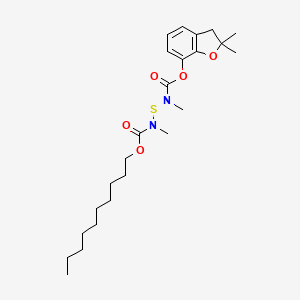
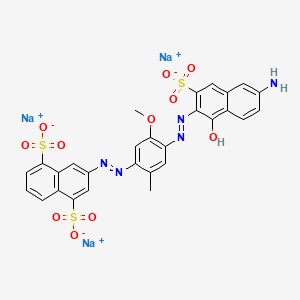

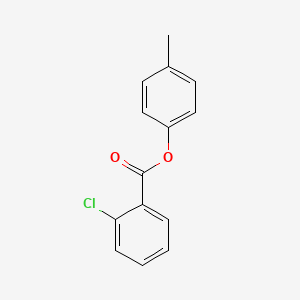
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
